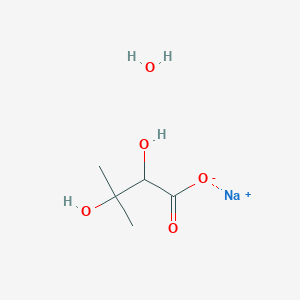

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate

Description

The exact mass of the compound (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96% is 174.05041773 g/mol and the complexity rating of the compound is 123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2,3-dihydroxy-3-methylbutanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4.Na.H2O/c1-5(2,9)3(6)4(7)8;;/h3,6,9H,1-2H3,(H,7,8);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRRZNPTTZIUMS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)[O-])O)O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74294-97-6 | |

| Record name | (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Engineering the Ehrlich Pathway: A Technical Guide to Sodium 2,3-Dihydroxy-3-Methylbutanoate Hydrate (CAS 74294-97-6)

Executive Summary

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate, widely known in biochemical literature as (±)-sodium 2,3-dihydroxyisovalerate (DIV) hydrate, is a fundamental metabolic intermediate. It serves as a critical junction in the biosynthesis and catabolism of branched-chain amino acids (BCAAs) such as L-valine[1]. In recent years, DIV has garnered intense interest from metabolic engineers and drug development professionals. By manipulating the Ehrlich pathway and BCAA biosynthesis routes, researchers can either bypass DIV to produce advanced biofuels like isobutanol or intentionally trap carbon flux to accumulate DIV as a high-value chemical precursor[2].

This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, metabolic causality, and laboratory protocols required to engineer, accumulate, and quantify this critical intermediate.

Physicochemical Profile and Structural Identity

DIV is a highly polar, water-soluble organic salt. Because it acts as a racemic intermediate in biological systems, analytical standards are typically supplied as a racemic mixture of the sodium salt hydrate[3].

Table 1: Physicochemical Properties of this compound

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | (±)-Sodium 2,3-dihydroxyisovalerate hydrate |

| CAS Number | 74294-97-6 (anhydrous basis) |

| Molecular Formula | C5H9NaO4 · xH2O |

| Molecular Weight | 156.11 g/mol (anhydrous basis) |

| Appearance | White to off-white powder or crystals |

| Solubility | Soluble in water |

| Storage Temperature | -20°C (Long term), 2-8°C (Short term) |

| Analytical Purity | ≥95% (CE) / ≥96% (HPLC) |

Data synthesized from authoritative chemical standard repositories[3][4].

Metabolic Causality: The Role of DIV in Biosynthesis

To effectively utilize or bypass DIV in microbial cell factories, one must understand the enzymatic causality of its pathway.

During glycolysis, pyruvate is condensed into α-acetolactate by acetolactate synthase (ilvB/G/I). This is subsequently reduced and isomerized into DIV by acetohydroxy acid isomeroreductase (ilvC). The critical bottleneck occurs at the next step: the dehydration of DIV into 2-ketoisovalerate by dihydroxy acid dehydratase (ilvD in bacteria, Ilv3 in yeast)[5].

In engineered Saccharomyces cerevisiae designed for cytosolic isobutanol production, the Ilv3 enzyme exhibits notoriously low activity. Consequently, DIV cannot be dehydrated fast enough, causing it to pool intracellularly and secrete into the fermentation broth via unspecific transporters, representing a severe loss of carbon flux[2]. Conversely, in Klebsiella pneumoniae, researchers intentionally exploit this bottleneck. By knocking out ilvD, the pathway is severed, forcing the cell to accumulate and secrete massive quantities of DIV[5].

Metabolic pathway of 2,3-dihydroxyisovalerate in L-valine and isobutanol synthesis.

Strain Engineering & Fermentation Protocol

To achieve high-titer accumulation of DIV, a self-validating metabolic engineering workflow must be employed. The following protocol utilizes Klebsiella pneumoniae, though the logic applies to other 2,3-butanediol producers like Enterobacter cloacae[6].

Rationale: Wild-type K. pneumoniae naturally funnels α-acetolactate into 2,3-butanediol via α-acetolactate decarboxylase (budA). By deleting budA, carbon flux is forcibly redirected toward the BCAA pathway. A secondary deletion of ilvD traps the metabolite at the DIV stage[5].

Step-by-Step Methodology:

-

Genetic Modification (Double Knockout):

-

Construct a ΔbudA-ΔilvD double-knockout strain using standard homologous recombination (e.g., lambda Red recombineering).

-

Self-Validation: Confirm gene deletions via colony PCR and sequence analysis. A successful ΔilvD mutant will exhibit auxotrophy for L-valine and L-isoleucine, validating the pathway block.

-

-

Seed Cultivation:

-

Inoculate the mutant strain into Luria-Bertani (LB) broth supplemented with trace L-valine (to support initial growth). Incubate overnight at 37°C, 200 rpm.

-

-

Fed-Batch Fermentation:

-

Transfer the seed culture to a bioreactor containing a minimal glucose medium.

-

Causality of Parameters: Maintain the pH strictly at 6.5 using NaOH. A slightly acidic pH suppresses the activity of endogenous lactate dehydrogenase, minimizing lactic acid by-product formation and maximizing DIV yield[5]. Maintain dissolved oxygen by agitating at 400 rpm.

-

-

Harvesting:

-

Centrifuge the fermentation broth at 8,000 × g for 10 minutes to pellet the biomass. The DIV-rich supernatant is collected for downstream purification and analysis.

-

Workflow for engineering microbial strains to accumulate 2,3-dihydroxyisovalerate.

Analytical Protocols: Quantification and Structural Validation

Because this compound lacks conjugated double bonds or aromatic rings, it does not absorb UV light effectively. Therefore, standard UV-Vis detectors are inadequate. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is mandatory for accurate quantification.

HPLC-RID Methodology

-

Sample Preparation: Filter the fermentation supernatant through a 0.22 μm hydrophilic syringe filter to remove residual cellular debris and proteins.

-

Chromatographic Separation: Inject 20 μL of the sample onto an ion-exclusion column (e.g., Aminex HPX-87H, 300 × 7.8 mm).

-

Mobile Phase Dynamics: Use 5 mM H₂SO₄ at an isocratic flow rate of 0.6 mL/min.

-

Causality: The acidic mobile phase ensures the carboxylate group of DIV remains fully protonated. This neutralizes the molecule, allowing it to interact properly with the stationary phase via ion-exclusion and hydrophobic partitioning, separating it from other organic acids like lactate and acetate.

-

-

Detection: Monitor the eluent via RID maintained at an internal temperature of 35°C to prevent baseline drift.

-

Validation: Compare retention times and peak areas against a highly pure (≥96%) analytical standard of this compound[4].

NMR Structural Validation

For absolute structural confirmation of the synthesized or accumulated product, isolate the compound and perform ¹H-NMR in D₂O. The identity is confirmed by the specific chemical shifts of the terminal methyl groups and the hydroxyl-adjacent protons, ensuring no structural isomerization occurred during extraction[7].

References

-

Wang, Y., et al. "2,3-Dihydroxyisovalerate production by Klebsiella pneumoniae". Applied Microbiology and Biotechnology (via PubMed). URL: [Link]

-

FEMS Yeast Research. "Secretion of 2,3-dihydroxyisovalerate as a limiting factor for isobutanol production in Saccharomyces cerevisiae". oup.com. URL: [Link]

Sources

- 1. adipogen.com [adipogen.com]

- 2. academic.oup.com [academic.oup.com]

- 3. (±)-Sodium 2,3-dihydroxyisovalerate hydrate ≥95% (CE) | Sigma-Aldrich [sigmaaldrich.com]

- 4. adipogen.com [adipogen.com]

- 5. 2,3-Dihydroxyisovalerate production by Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (±)-Sodium 2,3-dihydroxyisovalerate hydrate - CAS-Number 74294-97-6 (anhydr - Order from Chemodex [chemodex.com]

Biological role of 2,3-dihydroxy-3-methylbutanoate in valine biosynthesis

The Biological Role of 2,3-Dihydroxy-3-methylbutanoate in Valine Biosynthesis: A Technical Guide for Drug Discovery and Metabolic Engineering

Executive Summary

In the landscape of microbial and plant metabolism, the branched-chain amino acid (BCAA) biosynthesis pathway represents a critical node for both industrial biomanufacturing and novel antimicrobial drug discovery. At the heart of this pathway lies 2,3-dihydroxy-3-methylbutanoate (DHMB) —also widely known as (R)-2,3-dihydroxyisovalerate[1][2]. As a transient, obligate intermediate, DHMB is the biochemical bridge between carbon chain elongation and the final transamination steps that yield L-valine.

Because the BCAA pathway is entirely absent in mammals, the enzymes that synthesize and consume DHMB are highly prized targets for next-generation herbicides and antibiotics, particularly against multidrug-resistant Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens[3][4]. This guide synthesizes the mechanistic biology of DHMB, details the kinetic parameters of its associated enzymes, and provides field-proven, self-validating protocols for assaying this pathway in drug discovery workflows.

Mechanistic Role in the Valine Biosynthesis Pathway

The biosynthesis of L-valine from pyruvate requires four enzymatic steps. DHMB is uniquely positioned as the product of the second step and the substrate for the third[5][6].

-

Synthesis via KARI: Ketol-acid reductoisomerase (KARI, EC 1.1.1.86) catalyzes a complex two-step reaction on 2-acetolactate. First, it facilitates a

-dependent alkyl migration (isomerization) to form a 3-hydroxy-3-methyl-2-ketobutyrate intermediate. Second, it utilizes NADPH (or NADH) to reduce this intermediate, yielding DHMB[4]. The absolute requirement for -

Consumption via DHAD: Dihydroxy-acid dehydratase (DHAD, EC 4.2.1.9) catalyzes the dehydration of DHMB to form 2-oxoisovalerate (2-ketoisovalerate)[6][7]. This enzyme relies on a highly conserved

or

Caption: Valine biosynthesis pathway highlighting the central role of DHMB.

Therapeutic Significance and Target Kinetics

From a drug development perspective, the enzymes flanking DHMB are exceptional targets. KARI inhibitors have shown profound efficacy against M. tuberculosis. For instance, the compound NSC116565 is a potent, time-dependent competitive inhibitor of Mtb KARI (

To facilitate rational drug design, understanding the baseline kinetic parameters of these enzymes is mandatory.

Table 1: Kinetic Parameters of DHMB-Associated Enzymes and Key Inhibitors

| Enzyme Source | Substrate / Cofactor | Notable Inhibitor | Inhibitor | ||

| E. coli KARI (Class I) | 2-Acetolactate / NADPH | 2.15 | 230 | IpOHA | ~ 80 nM[9][10] |

| M. tuberculosis KARI-II | HMKB / NADPH | 201.17 | 301.3 | NSC116565 | 95.4 nM[3] |

| M. tuberculosis KARI | 2-Acetolactate / NADPH | - | - | Compound NR-107 | |

| A. thaliana DHAD | DHMB / | ~ 15.2 | ~ 850 | Aspterric Acid |

Self-Validating Experimental Methodologies

As an Application Scientist, ensuring data integrity requires protocols that are self-validating. Endpoint assays are prone to false positives (especially with autofluorescent library compounds); therefore, continuous spectrophotometric assays are the gold standard for these enzymes.

Protocol A: Continuous Spectrophotometric KARI Kinetic Assay

Objective: Measure the rate of DHMB synthesis by tracking the oxidation of NADPH.

Causality Check: We monitor absorbance at 340 nm because NADPH strongly absorbs at this wavelength, whereas the oxidized form (

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 100 mM Tris-HCl buffer at pH 8.0. Rationale: KARI exhibits optimal structural stability and catalytic turnover at slightly alkaline pH[12].

-

Cofactor Addition: Supplement the buffer with 10 mM

and 0.22 mM NADPH[12]. Rationale: -

Enzyme Equilibration: Add purified KARI enzyme (e.g., 50-100 nM final concentration) and incubate at 37°C for 5 minutes. If testing inhibitors, add the compound during this step to allow for slow-binding equilibration[3].

-

Reaction Initiation: Initiate the reaction by adding the substrate, 2-acetolactate (varying concentrations from 10 µM to 2 mM for Michaelis-Menten profiling).

-

Data Acquisition: Monitor the linear decrease in absorbance at 340 nm (

) using a microplate reader for 10 minutes. Calculate specific activity using the molar extinction coefficient of NADPH (

Protocol B: DHAD Activity Assay (DHMB Dehydration)

Objective: Measure the consumption of DHMB and the formation of 2-oxoisovalerate.

Causality Check: The product, 2-oxoisovalerate, features a conjugated enol-carbonyl system that absorbs strongly in the UV range at 240 nm (

Step-by-Step Methodology:

-

Anaerobic Pre-requisite: Because DHAD relies on an

cluster, all buffers must be degassed, and the enzyme should ideally be purified in an anaerobic glovebox to prevent oxidative cluster degradation[6][8]. -

Assay Mixture: Combine 50 mM Tris-HCl (pH 8.0), 10 mM

, and 6 mM of synthesized (R)-2,3-dihydroxyisovalerate (DHMB)[12]. -

Initiation: Add crude extract or purified DHAD to the cuvette.

-

Measurement: Record the increase in absorbance at 240 nm at 30°C. One unit of DHAD activity is defined as the formation of 1 µmol of 2-oxoisovalerate per minute[12].

Caption: High-throughput screening workflow for discovering novel KARI inhibitors.

Conclusion

2,3-dihydroxy-3-methylbutanoate is far more than a transient metabolic stepping stone. As the linchpin between KARI and DHAD, the biochemical manipulation of DHMB synthesis and degradation holds the key to developing next-generation antitubercular drugs and eco-friendly herbicides[3][8]. By employing rigorous, continuous kinetic assays that respect the biophysical constraints of these enzymes (such as

References

- Design, Synthesis, and Evaluation of Ketol-Acid Reductoisomerase Inhibitors: Potential Anti-Tuberculosis Drug Leads - UQ eSpace. The University of Queensland.

- Designing and Development of novel Mycobacterium tuberculosis Ketol-acid reductoisomerase Inhibitors. Research & Reviews.

- Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. MDPI.

- (R)-2,3-dihydroxy-3-methylbutanoate (PAMDB120003). University of Maryland.

- 2,3-Dihydroxyisovalerate synthesis–related metabolic pathways.

- KEGG COMPOUND: C04272. Genome.jp.

- ilvD - Dihydroxy-acid dehydratase - Clostridium pasteurianum. UniProt.

- Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase.

- ilvC - Ketol-acid reductoisomerase (NADP(+)) - Escherichia coli (strain K12). UniProt.

- Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis. RSC Publishing.

- US8273565B2 - Methods of increasing dihydroxy acid dehydratase activity.

- Improvement of the Redox Balance Increases l-Valine Production by Corynebacterium glutamicum. ASM Journals.

- Discovery of Cycloheptanone-Pyrrole Derivatives with α-Hydroxycarboxylate Fragments as Novel Dihydroxy Acid Dehydratase-Targeting Herbicides.

Sources

- 1. qpmf.rx.umaryland.edu [qpmf.rx.umaryland.edu]

- 2. KEGG COMPOUND: C04272 [genome.jp]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. US8273565B2 - Methods of increasing dihydroxy acid dehydratase activity to improve production of fuels, chemicals, and amino acids - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 10. uniprot.org [uniprot.org]

- 11. rroij.com [rroij.com]

- 12. journals.asm.org [journals.asm.org]

Metabolic Intermediates of Branched-Chain Amino Acid Biosynthesis

A Technical Comparative Guide: 2,3-Dihydroxyisovalerate (DHIV) vs. 2-Ketoisovalerate (KIV)

Executive Summary

In the biosynthesis of branched-chain amino acids (BCAAs)—specifically valine and leucine—the conversion of 2,3-dihydroxyisovalerate (DHIV) to 2-ketoisovalerate (KIV) represents a critical metabolic checkpoint. This guide delineates the structural, functional, and analytical differences between these two metabolites.

While often grouped together in pathway maps, their chemical behavior diverges significantly: DHIV is a stable dihydroxy acid often secreted as a waste product during metabolic bottlenecks, whereas KIV is a reactive

Part 1: Structural & Physicochemical Divergence

At a molecular level, the transition from DHIV to KIV is a dehydration reaction.[1][2][3][4] This alters the molecule's oxidation state, polarity, and reactivity.

Table 1: Comparative Physicochemical Profile

| Feature | (R)-2,3-Dihydroxyisovalerate (DHIV) | 2-Ketoisovalerate (KIV) |

| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoic acid | 3-methyl-2-oxobutanoic acid |

| Common Alias | ||

| Chemical Formula | ||

| Molecular Weight | 134.13 g/mol | 116.12 g/mol |

| Functional Groups | Vicinal Diol (-OH at C2, C3), Carboxyl | |

| Polarity (LogP) | -0.9 (Highly Hydrophilic) | -0.6 (Hydrophilic, but less than DHIV) |

| Reactivity | Stable in aqueous solution; prone to lactonization at low pH. | Labile; prone to spontaneous decarboxylation and oxidation. |

| Biological Role | Intermediate; often secreted if DHAD is inactive. | Universal BCAA precursor; Valine analogue. |

Part 2: Biosynthetic Context & Enzymology

The biological relationship between DHIV and KIV is defined by the enzyme Dihydroxyacid Dehydratase (DHAD) (EC 4.2.1.9). This step is the "bottleneck" in many synthetic biology applications because DHAD contains an Iron-Sulfur (Fe-S) cluster that is highly sensitive to oxidative stress.[4]

The Pathway Logic

-

Upstream: Pyruvate is condensed and reduced to form DHIV.

-

The Conversion: DHAD catalyzes the stereospecific dehydration of DHIV.

-

Mechanism: The [2Fe-2S] or [4Fe-4S] cluster of DHAD acts as a Lewis acid to coordinate the hydroxyl groups of DHIV, facilitating water elimination to form the enol intermediate, which tautomerizes to the keto-acid KIV.

-

Downstream: KIV is transaminated to L-Valine or condensed with Acetyl-CoA to enter the Leucine pathway.

Visualization: The Valine Biosynthesis Axis

Figure 1: The metabolic flux from Pyruvate to Valine.[5] The DHIV-to-KIV transition (highlighted in red) is the obligate dehydration step catalyzed by DHAD.

Part 3: Analytical Methodologies

Distinguishing DHIV from KIV requires robust separation techniques due to their structural similarity and the volatility of keto acids.

Protocol: HPLC-MS/MS Separation

Principle: Reverse-phase chromatography on a C18 column separates organic acids based on hydrophobicity. DHIV (more polar) typically elutes earlier than KIV.

Reagents:

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[6]

-

Standard: Sodium 2-ketoisovalerate and Dihydroxyisovaleric acid (custom synthesis or biochemical supplier).

Workflow:

-

Sample Prep:

-

Centrifuge culture supernatant or cell lysate at 15,000 x g for 10 mins.

-

Mix 100 µL supernatant with 400 µL cold methanol (to precipitate proteins).

-

Centrifuge again; collect supernatant.

-

-

Chromatography:

-

Detection (MS/MS):

-

Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

KIV: Precursor 115.0 m/z

Product 71.0 m/z (Loss of -

DHIV: Precursor 133.0 m/z

Product 71.0 m/z (Dehydration + Decarboxylation).

-

-

Self-Validating Check

-

Validation: If the DHAD enzyme is active in your biological system, the KIV peak area should increase inversely to the DHIV peak area over time.

-

Interference Alert: KIV is unstable. Samples must be analyzed within 24 hours or derivatized with 2,4-Dinitrophenylhydrazine (DNPH) to form stable hydrazones if storage is required.

Part 4: Therapeutic & Industrial Implications

The distinction between DHIV and KIV is not merely academic; it is the basis for a class of antimicrobial therapeutics and herbicides.

1. Antimicrobial Target (The "Missing Pathway")

Humans and animals lack the BCAA biosynthesis pathway; we must ingest Valine. Bacteria and fungi must synthesize it.

-

Strategy: Inhibiting DHAD blocks the conversion of DHIV to KIV.

-

Result: The bacteria starve of Valine/Isoleucine and accumulate toxic levels of DHIV.

-

Inhibitors: Aspterric Acid and N-hydroxy-N-isopropyloxalate are potent DHAD inhibitors that mimic the transition state of the DHIV-Mg-Cluster complex.

2. Metabolic Engineering (The Isobutanol Bottleneck)

In the production of isobutanol (a biofuel), KIV is decarboxylated to isobutyraldehyde.

-

The Problem: Heterologous DHAD enzymes often fail in anaerobic conditions or due to oxidative damage to the Fe-S cluster.

-

The Symptom: Fermentation broths accumulate massive amounts of DHIV (the substrate) rather than KIV, indicating a pathway block.

-

The Fix: Overexpression of Fe-S cluster assembly machinery (suf operon) is often required to push DHIV

KIV conversion.

Visualization: DHAD Inhibition Mechanism

Figure 2: Mechanism of Action. Inhibitors like Aspterric Acid competitively bind to the DHAD Fe-S cluster, preventing DHIV binding and halting KIV production.

References

-

Structural Basis of DHAD Inhibition

- Title: Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance

- Source: N

-

URL:[Link]

-

Analytical Methods for Keto Acids

-

Metabolic Engineering & DHIV Secretion

-

Enzymatic Characteriz

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Dihydroxy‐Acid Dehydratases From Pathogenic Bacteria: Emerging Drug Targets to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Attempts to develop an enzyme converting DHIV to KIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | MDPI [mdpi.com]

- 9. Secretion of 2,3-dihydroxyisovalerate as a limiting factor for isobutanol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization and modification of enzymes in the 2-ketoisovalerate biosynthesis pathway of Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathway Map and Kinetic Profiling of Dihydroxy-Acid Dehydratase (DHAD) Substrates

Executive Summary

Dihydroxy-acid dehydratase (DHAD, EC 4.2.1.[1][2]9) is a pivotal metalloenzyme in the biosynthesis of branched-chain amino acids (BCAAs) and pantothenate (Vitamin B5). For researchers in metabolic engineering and drug discovery, DHAD represents a dual-edged sword: it is a high-value target for novel herbicides and antimicrobials (due to its absence in mammals), yet it is a notorious bottleneck in industrial isobutanol production due to the oxygen sensitivity of its iron-sulfur ([Fe-S]) clusters.

This technical guide dissects the substrate specificity of DHAD, maps its metabolic connectivity, and provides a validated anaerobic protocol for kinetic characterization.

The Catalytic Core: Iron-Sulfur Dependency

The catalytic mechanism of DHAD relies on a solvent-exposed [Fe-S] cluster that acts as a Lewis acid, coordinating the C3-hydroxyl group of the substrate to facilitate the stereospecific syn-elimination of water.

Structural Divergence

Understanding the source organism is critical for experimental design due to cluster stability:

-

[4Fe-4S] Cluster (Oxygen-Labile): Predominant in bacteria (e.g., E. coli). These enzymes rapidly lose activity upon exposure to air, requiring strict anaerobic chambers for purification and assay.

-

[2Fe-2S] Cluster (Oxygen-Tolerant): Found in plants (Spinacia oleracea, Arabidopsis thaliana) and some bacteria (Ralstonia eutropha). These are preferred for industrial metabolic engineering but often exhibit lower turnover numbers (

) than their [4Fe-4S] counterparts.

Technical Insight: The [Fe-S] cluster does not participate in redox chemistry here; it functions solely for substrate binding and dehydration. Loss of the cluster results in an apo-enzyme that is catalytically inert.

Metabolic Pathway Map: Divergence and Convergence

DHAD sits at the junction of two parallel biosynthetic routes: the Valine/Leucine branch (derived from pyruvate) and the Isoleucine branch (derived from threonine/2-ketobutyrate).

Graphviz Diagram: The BCAA Biosynthetic Node

The following diagram illustrates the parallel processing of substrates by DHAD and its downstream divergence.

Figure 1: Dual-substrate processing by DHAD. Note the critical divergence at KIV, which feeds into Valine, Leucine, Pantothenate, and synthetic Isobutanol pathways.

Kinetic Profiling & Substrate Specificity

DHAD exhibits varying degrees of substrate promiscuity depending on the species. While highly specific for

Comparative Kinetic Data

The table below aggregates kinetic parameters for the primary substrate (DHIV) across key model organisms.

| Organism | Enzyme Source | Cluster Type | Substrate | Relevance | |||

| E.[3][4][5] coli | Bacteria | [4Fe-4S] | DHIV | 180 | 65 | ~360 | High turnover, oxygen labile [1, 4]. |

| S. oleracea | Plant (Spinach) | [2Fe-2S] | DHIV | 25 | 35 | 1400 | High affinity, oxygen stable [1]. |

| S. solfataricus | Archaea | [2Fe-2S] | DHIV | N/A | N/A | 140.3 | Thermo-tolerant, promiscuous (accepts gluconate) [14]. |

| M. tuberculosis | Bacteria | [2Fe-2S] | DHMV | 470 | 2.6 | 5.5 | Slow turnover, drug target [18]. |

Key Observation: Spinach DHAD is catalytically superior in terms of efficiency (

Experimental Protocol: Anaerobic Coupled Assay

Measuring DHAD activity directly is difficult because the product (keto acid) and substrate (dihydroxy acid) have poor UV/Vis contrast. The Coupled Enzyme Assay using Lactate Dehydrogenase (LDH) is the gold standard for continuous kinetic monitoring.

Workflow Logic

-

DHAD Step: Converts DHIV

KIV. -

Coupling Step: LDH converts KIV

Hydroxy-isovalerate (using NADH). -

Signal: Oxidation of NADH to

is measured as a decrease in absorbance at 340 nm .

Graphviz Diagram: Assay Workflow

Figure 2: Coupled enzyme assay logic. LDH must be in excess to ensure DHAD is the rate-limiting step.

Step-by-Step Protocol (Self-Validating)

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM

(Essential cofactor). -

Coupling System: 0.2 mM NADH, 5 Units Lactate Dehydrogenase (LDH).

-

Substrate: 10 mM (D,L)-2,3-dihydroxyisovalerate (DHIV). Note: Only the D-isomer is active; adjust calculations accordingly.

Procedure:

-

Anaerobic Preparation: If using bacterial DHAD ([4Fe-4S]), all buffers must be degassed and the assay performed in an anaerobic chamber (

ppm). -

Cluster Reconstitution (Critical): Purified DHAD often loses Fe-S clusters. Incubate enzyme with 2 mM DTT and 2-fold molar excess of Ferrous Ammonium Sulfate for 30 mins on ice prior to assay.

-

Blanking: Mix Buffer, NADH, LDH, and Enzyme. Monitor at 340 nm to establish a flat baseline (rules out NADH oxidase activity).

-

Initiation: Add DHIV.

-

Calculation: Use Beer-Lambert law (

) to convert

Therapeutic & Industrial Implications

Drug Discovery (Inhibitors)

Since DHAD is absent in humans (who must ingest BCAAs), it is a safe target for:

-

Herbicides: Aspterric Acid is a natural fungal product that competitively inhibits plant DHAD (

sub-micromolar).[3][6][7] It mimics the transition state of the dehydration reaction [1, 8]. -

Antimicrobials: Targeting the [2Fe-2S] DHAD in M. tuberculosis. Inhibitors typically utilize a hydroxamate moiety to chelate the active site iron [18].

Metabolic Engineering (Biofuels)

For isobutanol production, the native E. coli DHAD is the bottleneck due to oxygen sensitivity.

-

Strategy: Overexpression of Spinacia oleracea or Lactococcus lactis DHAD (oxygen-tolerant) increases flux toward KIV.

-

Synthetic Substrates: Engineering DHAD to accept larger substrates (e.g., 2,3-dihydroxy-3-methylhexanoate) allows for the production of longer-chain alcohols and non-natural amino acids.

References

-

Function and maturation of the Fe–S center in dihydroxyacid dehydratase from Arabidopsis. Journal of Biological Chemistry.

-

The role and properties of the iron-sulfur cluster in Escherichia coli dihydroxy-acid dehydratase. Journal of Biological Chemistry.

-

Catalytic promiscuity in dihydroxy-acid dehydratase from the thermoacidophilic archaeon Sulfolobus solfataricus. Journal of Biochemistry.

-

Dihydroxy-acid dehydratase (IPR004404). InterPro.[8]

-

The active site of the Mycobacterium tuberculosis branched-chain amino acid biosynthesis enzyme dihydroxyacid dehydratase contains a 2Fe–2S cluster. Journal of Biological Chemistry.

-

Substrate-based discovery of α-hydroxycarboxylic acid derivatives as potential herbicides targeting dihydroxyacid dehydratase. Nature Communications.

Sources

- 1. Dihydroxy-acid dehydratase - Wikipedia [en.wikipedia.org]

- 2. Catalytic promiscuity in dihydroxy-acid dehydratase from the thermoacidophilic archaeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Global Identification of Genes Affecting Iron-Sulfur Cluster Biogenesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Function and maturation of the Fe–S center in dihydroxyacid dehydratase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. InterPro [ebi.ac.uk]

Technical Monograph: 2,3-Dihydroxy-3-methylbutanoic Acid Sodium Salt

The following technical guide is a comprehensive monograph on 2,3-Dihydroxy-3-methylbutanoic acid sodium salt , designed for researchers in metabolic engineering, analytical chemistry, and pharmaceutical development.

Synonyms: Sodium

Executive Summary

2,3-Dihydroxy-3-methylbutanoic acid sodium salt (CAS: 74294-97-6) is the ionic form of a critical intermediate in the biosynthesis of branched-chain amino acids (BCAAs), specifically L-valine. Physiologically, it serves as the substrate for the enzyme dihydroxy-acid dehydratase (DHAD) . In pharmaceutical and metabolic research, this compound is utilized as a reference standard for metabolic flux analysis, a biomarker for defects in BCAA catabolism, and a precursor in the chemo-enzymatic synthesis of chiral therapeutic agents.

This guide details the structural chemistry, biosynthetic logic, synthesis protocols, and analytical characterization of the sodium salt form.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers[4][5]

-

IUPAC Name: Sodium 2,3-dihydroxy-3-methylbutanoate

-

Common Name: Sodium 2,3-dihydroxyisovalerate[1]

-

CAS Number (Sodium Salt): 74294-97-6 (racemic hydrate); 66687-07-8 (stereospecific references may vary)

-

CAS Number (Free Acid): 1756-18-9[2]

-

Molecular Formula:

(often supplied as hydrate

Structural Logic & Stereochemistry

The molecule consists of a butanoic acid backbone substituted with a methyl group at C3 and hydroxyl groups at C2 and C3.

-

Chirality: The C3 carbon is achiral (bonded to two identical methyl groups). The C2 carbon is chiral, creating enantiomeric forms (R) and (S).

-

Biological Form: The (2R)-isomer is the specific intermediate in the valine biosynthetic pathway.

Structural Visualization

The following diagram illustrates the connectivity and stereochemical relationships of the anion.

Figure 1: Connectivity of 2,3-Dihydroxy-3-methylbutanoate.[5][6][7] C2 is the stereocenter determining (R)/(S) configuration. C3 bears geminal dimethyl groups.

Biosynthetic Context: The Valine Superpathway[13]

The biological significance of 2,3-dihydroxy-3-methylbutanoic acid lies in its role as a transient intermediate between acetolactate and 2-ketoisovalerate. This pathway is a primary target for herbicidal action (e.g., sulfonylureas) and antimicrobial drug development.

Pathway Mechanism

-

Precursor: 2-Acetolactate is reduced and isomerized.

-

Enzyme: Ketol-acid reductoisomerase (KARI, EC 1.1.1.86) converts 2-acetolactate to (2R)-2,3-dihydroxy-3-methylbutanoate. This step involves an alkyl migration (methyl shift) and NADPH-dependent reduction.

-

Consumption: Dihydroxy-acid dehydratase (DHAD, EC 4.2.1.9) dehydrates the diol to form 2-ketoisovalerate (α-ketoisovalerate), the immediate keto-acid precursor to Valine.

Pathway Diagram

Figure 2: Position of 2,3-Dihydroxy-3-methylbutanoate in the Valine biosynthesis superpathway.

Physicochemical Properties[4][5][6][14][15][16]

The sodium salt significantly alters the solubility profile compared to the free acid, making it highly water-soluble but also hygroscopic.

| Property | Value / Description | Note |

| Physical State | White crystalline powder or solid | Often deliquescent |

| Solubility | Highly polar | |

| pH (Aqueous) | Neutral to slightly basic (7.0 - 8.5) | Salt of weak acid/strong base |

| Hygroscopicity | High | Store in desiccator at |

| pKa (Free Acid) | Carboxylic acid group | |

| Stability | Stable in solid state if dry. | Prone to lactonization in acidic solution |

Synthesis & Production Protocols

Researchers often require high-purity standards. While enzymatic routes provide enantiopurity, chemical synthesis is robust for generating racemic standards for MS/NMR calibration.

Chemical Synthesis (Racemic)

Principle: Syn-dihydroxylation of 3-methyl-2-butenoic acid (Senecioic acid/Dimethylacrylic acid).

Reagents:

-

Substrate: 3-Methyl-2-butenoic acid.

-

Oxidant: Potassium Permanganate (

) (low cost) or Osmium Tetroxide ( -

Base: Sodium Hydroxide (

).

Protocol (Permanganate Route):

-

Dissolution: Dissolve 0.1 mol of 3-methyl-2-butenoic acid in 100 mL of water containing 0.1 mol NaOH. Cool to

. -

Oxidation: Slowly add aqueous

(0.1 mol) dropwise over 2 hours, maintaining temperature -

Workup: Filter off the

precipitate. -

Isolation: Acidify the filtrate to pH 2.0 with HCl and extract continuously with ethyl acetate.

-

Salt Formation: Evaporate solvent to obtain the free acid (oil/solid). Redissolve in minimal ethanol and neutralize with equimolar ethanolic NaOH. Precipitate the sodium salt by adding diethyl ether.

-

Purification: Recrystallize from Ethanol/Ether.

Enzymatic Synthesis (Enantiopure)

Principle: Use of recombinant KARI enzyme to convert 2-acetolactate.

-

System: E. coli auxotrophs blocked at ilvD (DHAD deficient) accumulate 2,3-dihydroxyisovalerate when fed glucose or acetolactate precursors.

Analytical Characterization

Validating the structure requires distinguishing it from its isomers (e.g., 2-hydroxy-2-methylbutanoic acid).

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (

-

NMR (400 MHz,

- 1.15 ppm (s, 3H): Methyl group A (at C3).

-

1.25 ppm (s, 3H): Methyl group B (at C3).

-

Note: The methyls are diastereotopic due to the adjacent chiral center at C2, often appearing as two distinct singlets rather than one integration of 6H.

-

-

3.95 ppm (s, 1H): Methine proton at C2.

-

Note: Appears as a singlet because there are no vicinal protons on C3.

-

-

NMR (100 MHz,

-

Carbonyl (C1):

( -

Alpha-Carbon (C2):

( -

Beta-Carbon (C3):

(Quaternary -

Methyls:

and

-

Mass Spectrometry (MS)

-

Ionization: ESI (Negative Mode).

-

Parent Ion:

. -

Fragmentation: Loss of

(44 Da) and

Applications in Drug Development

-

Antimicrobial Screening: As DHAD is absent in humans but essential for bacteria/fungi, 2,3-dihydroxyisovalerate analogues are screened as competitive inhibitors.

-

Metabolic Flux Analysis:

-labeled variants are used to trace BCAA synthesis rates in tumor cells, which often upregulate BCAA metabolism.

References

-

PubChem. (2025).[2][6][8] Compound Summary: (R)-Sodium 2,3-dihydroxyisovalerate hydrate.[1] National Library of Medicine. [Link]

-

Human Metabolome Database (HMDB). (2025).[6][8] Metabocard for (R)-2,3-Dihydroxy-isovalerate (HMDB0000121). HMDB. [Link]

- Armstrong, F. B., et al. (1983). Biosynthesis of valine and isoleucine: Stereochemistry of the dihydroxy acid intermediates. Biochemistry, 22(18).

-

Cioffi, E. A., et al. (1980). Microbiological preparation of (S)-(+)-2,3-dihydroxy-3-methylbutanoic acid. Journal of Organic Chemistry. [Link]

Sources

- 1. (R)-Sodium 2,3-dihydroxyisovalerate hydrate, >=95.0% (CE) | C5H11NaO5 | CID 71311801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroxy-3-methylbutanoic acid | C5H10O4 | CID 677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R,3S)-rel-2,3-Dihydroxy-2-methylbutanoic Acid Sodium Salt [lgcstandards.com]

- 4. (±)-Sodium 2,3-dihydroxyisovalerate hydrate ≥95% (CE) | Sigma-Aldrich [sigmaaldrich.com]

- 5. MetaNetX: MNXM734 - (2R)-2,3-dihydroxy-3-methylbutanoate [metanetx.org]

- 6. (R)-2,3-dihydroxy-isovalerate | C5H10O4 | CID 440279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. KR20200004892A - Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof - Google Patents [patents.google.com]

- 8. (R)-2,3-Dihydroxy-isovalerate - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's In-Depth Technical Guide to Sodium 2,3-dihydroxy-3-methylbutanoate for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Metabolic Intermediate

Sodium 2,3-dihydroxy-3-methylbutanoate, also known as sodium α,β-dihydroxyisovalerate, is a crucial intermediate in the biosynthesis of branched-chain amino acids, specifically L-valine.[1][2] Its position within this fundamental metabolic pathway makes it a compound of significant interest for researchers in various fields, including drug development, metabolic diseases, and biomarker discovery. This guide provides a comprehensive technical overview of Sodium 2,3-dihydroxy-3-methylbutanoate, from sourcing and handling to detailed experimental protocols and analytical methods, to empower researchers to effectively utilize this compound in their studies.

Chemical and Physical Properties: A Snapshot

A thorough understanding of the physicochemical properties of Sodium 2,3-dihydroxy-3-methylbutanoate is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₅H₉NaO₄ | [2] |

| Molecular Weight | 156.11 g/mol (anhydrous) | [1][3] |

| CAS Number | 74294-97-6 (hydrate) | [1][2][4] |

| Appearance | White to off-white powder or crystals | [1][2] |

| Solubility | Soluble in water | [2] |

| Storage | 2-8°C for short-term, -20°C for long-term | [1][2] |

| Stability | Stable for at least 2 years when stored at -20°C | [2][4] |

Biological Significance: A Central Player in Metabolism

Sodium 2,3-dihydroxy-3-methylbutanoate is a key intermediate in the L-valine catabolism and anabolism pathways.[1][2][4] The (R)-enantiomer, specifically, is a substrate for the enzyme dihydroxy-acid dehydratase (DHAD), which converts it to 2-ketoisovalerate, a precursor to valine.[5] This central role in amino acid metabolism has led to its investigation as a potential biomarker for various conditions. For instance, elevated levels of 2,3-dihydroxyisovalerate have been identified as a potential biomarker for wine consumption and have also been observed in certain cancers, such as acute myeloid leukemia (AML), where it may be produced by mutant isocitrate dehydrogenase enzymes.[4][6][7][8]

The Valine Biosynthesis Pathway

The following diagram illustrates the position of (R)-2,3-dihydroxy-3-methylbutanoate in the valine biosynthesis pathway.

Caption: The role of (R)-2,3-dihydroxy-3-methylbutanoate in the valine biosynthesis pathway.

Sourcing and Purity Considerations for Research Use

For reliable and reproducible experimental results, it is imperative to source high-purity Sodium 2,3-dihydroxy-3-methylbutanoate from reputable suppliers. The compound is typically available for "Research Use Only" and is not intended for diagnostic or therapeutic applications.[4]

| Supplier | Product Name | Purity | Available Forms |

| Sigma-Aldrich | (±)-Sodium 2,3-dihydroxyisovalerate hydrate | ≥95% (CE) | Racemic hydrate |

| Sigma-Aldrich | (R)-Sodium 2,3-dihydroxyisovalerate hydrate | ≥95.0% (CE) | (R)-enantiomer hydrate |

| Chemodex | (±)-Sodium 2,3-dihydroxyisovalerate hydrate | ≥98% (HPLC) | Racemic hydrate |

| AdipoGen Life Sciences | (±)-Sodium 2,3-dihydroxyisovalerate hydrate | ≥96% (HPLC) | Racemic hydrate |

When selecting a supplier, researchers should carefully consider the required stereoisomer (racemic, (R)-, or (S)-form) and the specified purity, as impurities could potentially confound experimental results.

Handling and Storage: Maintaining Compound Integrity

Proper handling and storage are crucial to maintain the stability and purity of Sodium 2,3-dihydroxy-3-methylbutanoate.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. For short-term storage, 2-8°C is recommended, while long-term storage should be at -20°C.[1][2] Protect from light and moisture.[2]

Research Applications and Experimental Protocols

The unique metabolic position of Sodium 2,3-dihydroxy-3-methylbutanoate lends itself to a variety of research applications, particularly in the study of metabolic pathways and as a potential biomarker.

General Workflow for a Cell-Based Assay

The following diagram outlines a general workflow for investigating the effects of Sodium 2,3-dihydroxy-3-methylbutanoate on a cell line of interest.

Caption: A general workflow for a cell-based assay with Sodium 2,3-dihydroxy-3-methylbutanoate.

Detailed Protocol: Investigating the Effect of Sodium 2,3-dihydroxy-3-methylbutanoate on Cancer Cell Proliferation

This protocol provides a step-by-step guide for a cell culture experiment to assess the impact of Sodium 2,3-dihydroxy-3-methylbutanoate on the proliferation of a cancer cell line.

Materials:

-

Sodium 2,3-dihydroxy-3-methylbutanoate (racemic or specific enantiomer)

-

Cancer cell line of interest (e.g., a leukemia cell line if investigating its role in AML)

-

Complete cell culture medium

-

Sterile, nuclease-free water

-

96-well cell culture plates

-

Cell proliferation assay kit (e.g., MTT or CellTiter-Glo®)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Preparation of Stock Solution:

-

Aseptically prepare a 100 mM stock solution of Sodium 2,3-dihydroxy-3-methylbutanoate by dissolving the appropriate amount in sterile, nuclease-free water.

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

Store the stock solution in aliquots at -20°C.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the Sodium 2,3-dihydroxy-3-methylbutanoate stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

-

Include a vehicle control (medium with the same volume of sterile water used for the highest concentration of the test compound).

-

Carefully remove the medium from the wells and add 100 µL of the prepared treatment media.

-

Return the plate to the incubator.

-

-

Incubation and Proliferation Assay:

-

Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

-

At each time point, perform a cell proliferation assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the cell viability as a percentage of the control against the concentration of Sodium 2,3-dihydroxy-3-methylbutanoate.

-

Calculate the IC₅₀ value if a dose-dependent inhibition is observed.

-

Analytical Methods for Quantification

Accurate quantification of Sodium 2,3-dihydroxy-3-methylbutanoate in biological matrices is essential for pharmacokinetic studies, biomarker validation, and metabolic flux analysis.

LC-MS/MS Method for Quantification in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological fluids.[5]

Workflow for LC-MS/MS Analysis

Caption: A typical workflow for the quantification of a small molecule in plasma by LC-MS/MS.

Detailed Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would need to be determined through infusion experiments.

-

-

Method Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

-

Stereospecific Enzymatic Assay

For studies where the differentiation of the (R)- and (S)-enantiomers is critical, a stereospecific enzymatic assay using dihydroxy-acid dehydratase (DHAD) can be employed.[9] This method relies on the selective conversion of the (R)-enantiomer to 2-ketoisovalerate, which can then be quantified, along with the remaining (S)-enantiomer, by HPLC.[9]

Principle: DHAD selectively catalyzes the dehydration of (R)-2,3-dihydroxy-3-methylbutanoate to 2-ketoisovalerate. The (S)-enantiomer is not a substrate for the enzyme and remains unchanged.[9]

Procedure Outline:

-

Incubate the sample containing the racemic mixture with purified DHAD.

-

Quench the reaction after a specific time.

-

Separate the remaining (S)-2,3-dihydroxy-3-methylbutanoate and the product, 2-ketoisovalerate, using HPLC with UV detection.

-

Quantify the peaks to determine the initial concentrations of both enantiomers.

Conclusion and Future Perspectives

Sodium 2,3-dihydroxy-3-methylbutanoate is a valuable research tool for elucidating the intricacies of branched-chain amino acid metabolism and for the discovery and validation of novel biomarkers. Its commercial availability in both racemic and enantiomerically pure forms, coupled with robust analytical methods for its quantification, enables a wide range of in vitro and in vivo studies. Future research may further explore its role in the pathophysiology of metabolic diseases and cancer, potentially leading to the development of new diagnostic and therapeutic strategies.

References

-

Chemodex. (±)-Sodium 2,3-dihydroxyisovalerate hydrate - CAS-Number 74294-97-6 (anhydr). Retrieved from [Link]

- Google Patents. (2020). Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof. KR20200004892A.

-

Organic Syntheses. (n.d.). n-benzyl-2,3-azetidinedione. Retrieved from [Link]

-

FooDB. (2011). Showing Compound (R)-2,3-Dihydroxy-isovalerate (FDB028799). Retrieved from [Link]

-

Wikipedia. (2025). (R)-2,3-Dihydroxy-isovalerate. Retrieved from [Link]

-

The Pherobase. (2025). Semiochemical compound: (R)-2,3-Dihydroxypropyl 3-methylbutanoate | C8H16O4. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,3-Dihydroxyisovalerate synthesis–related metabolic pathways. Retrieved from [Link]

-

PubMed. (2012). Development and validation of a LC-MS/MS method for the quantification of the regioisomers of dihydroxybutylether in human plasma. Retrieved from [Link]

-

MDPI. (2020). (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia. Retrieved from [Link]

-

PubMed. (2020). (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia. Retrieved from [Link]

-

PAMDB. (n.d.). (R)-2,3-dihydroxy-3-methylbutanoate (PAMDB120003). Retrieved from [Link]

-

ResearchGate. (n.d.). A rapid and sensitive enzymatic assay for 2,3-butanediol | Request PDF. Retrieved from [Link]

-

ChemRxiv. (n.d.). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. Retrieved from [Link]

-

PMC. (2020). (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2013). A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY. Retrieved from [Link]

-

PMC. (n.d.). Novel Biomarker of Oxidative Stress Is Associated With Risk of Death in Patients With Coronary Artery Disease. Retrieved from [Link]

-

PubMed. (2020). Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diazyme.com [diazyme.com]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia [mdpi.com]

- 7. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Determination of Dihydroxyisovalerate Retention Time on Aminex HPX-87H Column

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of (R)-2,3-dihydroxy-isovalerate using the Bio-Rad Aminex HPX-87H column. Dihydroxyisovalerate is a key intermediate in the biosynthesis of branched-chain amino acids.[1][2] This application note details the underlying principles of separation, provides a step-by-step protocol for method implementation, and outlines a systematic approach to determining its retention time. The methodology leverages the ion-exclusion and reversed-phase capabilities of the HPX-87H column with a simple, isocratic, dilute acid mobile phase.

Principle of Separation

The Aminex HPX-87H column is a robust, polymer-based column packed with a sulfonated polystyrene-divinylbenzene (PS-DVB) resin in the hydrogen (H+) form.[3][4] Its primary application is the analysis of organic acids, carbohydrates, and alcohols.[5][6][7] Separation is achieved through a combination of mechanisms:

-

Ion-Exclusion: The stationary phase consists of a strong cation-exchange resin. The fixed, negatively charged sulfonate groups on the resin surface create a "Donnan membrane" effect, repelling anionic molecules (deprotonated acids) from the resin pores. The mobile phase, typically a dilute strong acid like sulfuric acid, maintains a low pH (pH 1-3).[3] At this low pH, weak organic acids like dihydroxyisovalerate exist primarily in their neutral, protonated form. This allows them to partition into the resin pores, increasing their retention time relative to strong acids, which are fully ionized and excluded from the pores, thus eluting earlier.

-

Size-Exclusion: The cross-linked resin has a defined pore structure that can separate molecules based on their size. While less dominant for small molecules like dihydroxyisovalerate, it contributes to the overall separation profile.[3][4]

-

Reversed-Phase and Normal-Phase Partitioning: The polystyrene backbone of the resin provides a hydrophobic surface, allowing for reversed-phase interactions. Simultaneously, the polar sulfonate groups can engage in hydrophilic (normal-phase) interactions.[8][9] This mixed-mode character allows for the fine-tuning of selectivity for a wide range of analytes.

Materials and Methods

Instrumentation and Consumables

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic Pump

-

Autosampler or Manual Injector

-

Column Oven

-

UV-Vis or Refractive Index (RI) Detector

-

-

Analytical Column: Aminex HPX-87H, 300 x 7.8 mm, 9 µm (Bio-Rad, P/N 1250140)[10]

-

Guard Column: Micro-Guard Cation-H Cartridge (Bio-Rad, P/N 1250129) is strongly recommended to protect the analytical column.[8][10]

-

Data Acquisition and Processing Software

Reagents and Standards

-

(±)-Sodium 2,3-dihydroxyisovalerate hydrate (e.g., Sigma-Aldrich, P/N 39693)[11]

-

Sulfuric Acid (H₂SO₄), certified ACS grade or higher

-

High-Purity Water, 18.2 MΩ·cm (e.g., from a Milli-Q® system)

-

0.45 µm and 0.2 µm membrane filters for mobile phase and sample filtration

Chromatographic Conditions

A summary of the recommended starting conditions for the analysis is presented in Table 1.

| Parameter | Recommended Setting | Rationale & Notes |

| Mobile Phase | 5 mM Sulfuric Acid (H₂SO₄) in High-Purity Water | Low pH ensures organic acids are in their neutral form for retention. This is a common and effective mobile phase for this column.[10] |

| Flow Rate | 0.6 mL/min | A standard flow rate for 300 x 7.8 mm Aminex columns, providing good resolution and reasonable run times.[8] Can be optimized between 0.4-1.0 mL/min.[12] |

| Column Temperature | 50 - 65°C | Elevated temperature improves peak shape and reduces viscosity. 60-65°C is a common starting point.[13] Crucially, do not heat the column without mobile phase flow. [14] |

| Injection Volume | 10 - 20 µL | A typical injection volume. Adjust as needed based on standard concentration and detector sensitivity. |

| Detection | UV at 210 nm or Refractive Index (RI) | Organic acids show absorbance at low UV wavelengths (210 nm).[13] An RI detector can also be used as a universal detector. |

| Run Time | ~30 minutes | Most organic acids elute within 20-30 minutes under these conditions.[12] This may be extended to ensure elution of all components. |

Experimental Protocols

Mobile Phase Preparation (1 L of 5 mM H₂SO₄)

-

Pour approximately 900 mL of high-purity water into a 1 L volumetric flask.

-

Carefully add 0.27 mL of concentrated sulfuric acid to the water. Safety Note: Always add acid to water, never the other way around.

-

Allow the solution to cool to room temperature.

-

Add high-purity water to the 1 L mark.

-

Filter the final solution through a 0.2 µm membrane filter to remove particulates.[8]

-

Thoroughly degas the mobile phase using vacuum sonication or helium sparging before use to prevent pump cavitation and baseline noise.[8]

Standard Preparation

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of sodium 2,3-dihydroxyisovalerate and dissolve it in 10 mL of the prepared 5 mM H₂SO₄ mobile phase. This ensures the sample solvent is matched to the mobile phase.[8]

-

Working Standard (e.g., 100 µg/mL): Dilute 1 mL of the stock solution into 9 mL of the mobile phase.

-

Filter the working standard through a 0.45 µm syringe filter before injection to remove any particulates.[4][8]

HPLC System Setup and Analysis Workflow

The general workflow for determining the retention time is illustrated below.

-

Column Installation: Install the Micro-Guard Cation-H cartridge and the Aminex HPX-87H column.

-

System Purge: Purge the HPLC pump with fresh mobile phase to remove any previous solvents.

-

Equilibration: Begin pumping the 5 mM H₂SO₄ mobile phase through the column at a low flow rate (e.g., 0.2 mL/min).[14]

-

Heating: Set the column oven to the desired temperature (e.g., 60°C) and allow the system to reach thermal stability. Never heat the column without flow. [14]

-

Flow Rate Increase: Once the column is at temperature, slowly ramp up the flow rate to the analytical setpoint (0.6 mL/min).[14]

-

Baseline Stabilization: Monitor the detector baseline until it is stable and free of drift. This may take 30-60 minutes.

-

Injection: Inject the prepared dihydroxyisovalerate standard.

-

Data Acquisition: Acquire the chromatogram for the specified run time.

Expected Results and Discussion

A specific, universally applicable retention time for dihydroxyisovalerate cannot be provided, as it is highly dependent on the exact parameters of the HPLC system (e.g., dead volume, temperature precision, mobile phase preparation). However, based on the principles of ion-exclusion chromatography, we can predict its elution behavior.

-

Elution Order: Strong acids will elute first, near the solvent front. Weaker organic acids will be retained longer. A typical elution order for common organic acids on the HPX-87H column is: Citric Acid > Tartaric Acid > Succinic Acid > Lactic Acid > Acetic Acid.[15]

-

Predicted Retention Time: Dihydroxyisovalerate (C₅H₁₀O₄) is a five-carbon dihydroxy acid.[16] Given its structure, it is expected to be a relatively weak acid. Therefore, its retention time will likely fall within the range of other common C3-C6 organic acids. Under the conditions specified in Table 1, a retention time in the 12 to 20-minute range is a reasonable expectation.

-

Peak Identification: The definitive method for confirming the peak identity is to perform a spike-recovery experiment. Inject the sample of interest, then inject a mixture of the sample and a small amount of the dihydroxyisovalerate standard. An increase in the height and area of the target peak confirms its identity.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Shifting Retention Times | Inconsistent mobile phase preparation, temperature fluctuations, or column aging. | Prepare fresh mobile phase daily. Ensure the column oven is stable. Monitor system backpressure; a consistent increase may indicate column fouling. |

| Broad or Tailing Peaks | Extra-column dead volume, column contamination, or inappropriate mobile phase pH. | Use minimal tubing length. Ensure fittings are secure. Use a guard column. Confirm mobile phase pH. |

| No Peak Detected | Detector issue, incorrect wavelength, or standard degradation. | Check detector lamp status. Confirm the standard is properly prepared and stored. Ensure the correct wavelength (210 nm) is set for UV detection. |

Conclusion

The Aminex HPX-87H column provides an effective and reliable platform for the analysis of dihydroxyisovalerate. By employing a simple isocratic method with a dilute sulfuric acid mobile phase and elevated column temperature, a robust and reproducible separation can be achieved. This application note provides a comprehensive protocol and the scientific principles necessary for researchers to successfully implement this method and determine the precise retention time of dihydroxyisovalerate on their specific instrumentation.

References

- Bio-Rad Laboratories, Inc. (n.d.). Aminex Carbohydrate Analysis Columns.

- Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.

- HPLC-MART. (n.d.). Aminex HPX-87H - Bio-Rad - Size Exclusion/Ligand Exchange.

- Scribd. (2014, December 12). HPLC SOP for Aminex 87H Column.

- Bio-Rad Laboratories, Inc. (n.d.). Aminex hpx 87h column manual.

- Bio-Rad Laboratories, Inc. (n.d.). Aminex Organic Acid and Alcohol Analysis Columns.

- SIELC Technologies. (2020, June 2). HPLC Separation of Organic Acids.

- Bio-Rad Laboratories, Inc. (n.d.). Guidelines for Use and Care of Aminex® Resin-Based Columns Instruction Manual.

- ResearchGate. (2026, January 2). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.

- OIV (International Organisation of Vine and Wine). (n.d.). OIV-MA-AS313-04 Organic acids.

- Blake, J. D., & Clarke, M. L. (1987). Determination of Organic Acids in Sugar Cane Process Juice by High-Performance Liquid Chromatography: Improved Resolution Using Dual Aminex HPX-87H Cation-Exchange Columns Equilibrated to Different Temperatures.

- Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector.

- Scinomics. (n.d.). Aminex Organic Acid and Alcohol Analysis Columns.

- Wikipedia. (2025, December 7). (R)-2,3-Dihydroxy-isovalerate.

- Biocompare. (2025, December 23). Aminex HPX-87H Column from Bio-Rad.

- Phenomenex. (n.d.). Carbohydrate and Organic Acid Separations.

- PubChem. (n.d.). (R)-2,3-dihydroxy-isovalerate. National Center for Biotechnology Information.

- FooDB. (2011, September 21). Showing Compound (R)-2,3-Dihydroxy-isovalerate (FDB028799).

- Bio-Rad Laboratories, Inc. (n.d.). Aminex HPX-87H Column #1250140.

- Sigma-Aldrich. (n.d.). (±)-Sodium 2,3-dihydroxyisovalerate hydrate ≥95% (CE).

- PubChem. (n.d.). (R)-2,3-Dihydroxy-3-methylbutanoate. National Center for Biotechnology Information.

- Bio-Rad Laboratories, Inc. (n.d.). Guide to Aminex HPLC Columns.

- Bio-Rad Laboratories, Inc. (n.d.). Guidelines for Use and Care of Aminex Resin–Based Columns.

Sources

- 1. (R)-2,3-Dihydroxy-isovalerate - Wikipedia [en.wikipedia.org]

- 2. Showing Compound (R)-2,3-Dihydroxy-isovalerate (FDB028799) - FooDB [foodb.ca]

- 3. hplcmart.com [hplcmart.com]

- 4. img1.wsimg.com [img1.wsimg.com]

- 5. bio-rad.com [bio-rad.com]

- 6. biocompare.com [biocompare.com]

- 7. Aminex HPX-87H Column #1250140 | Bio-Rad [bio-rad.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Aminex Organic Acid and Alcohol Analysis Columns - SCINOMICS [scinomics.kr]

- 10. scribd.com [scribd.com]

- 11. (±)-Sodium 2,3-dihydroxyisovalerate hydrate ≥95% (CE) | Sigma-Aldrich [sigmaaldrich.com]

- 12. bio-rad.com [bio-rad.com]

- 13. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]

- 14. bio-rad.com [bio-rad.com]

- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 16. (R)-2,3-dihydroxy-isovalerate | C5H10O4 | CID 440279 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Protocol for the Extraction and Quantification of 2,3-Dihydroxyisovalerate (DHIV) from Escherichia coli Culture Media

Audience: Researchers, Analytical Scientists, and Metabolic Engineers Application: Metabolic Flux Analysis, Biofuel (Isobutanol) Production, and Amino Acid (Valine) Biosynthesis

Introduction & Mechanistic Background

As metabolic engineers push the boundaries of Escherichia coli as a microbial cell factory, the accurate quantification of pathway intermediates becomes paramount. 2,3-Dihydroxyisovalerate (DHIV) is a critical junction metabolite in the biosynthesis of branched-chain amino acids (like L-valine) and advanced biofuels (like isobutanol)[1].

Mechanistically, DHIV is formed when acetohydroxy acid isomeroreductase (encoded by the ilvC gene) catalyzes the reduction and isomerization of acetolactate[1]. DHIV is subsequently dehydrated by dihydroxyacid dehydratase (ilvD) to form 2-ketoisovalerate, the direct precursor to both valine and isobutanol[1]. Because E. coli frequently secretes organic acids into the culture medium during high-density fermentation, extracting and quantifying extracellular DHIV is essential for identifying enzymatic bottlenecks and balancing cellular redox states[2].

Caption: Metabolic pathway of DHIV synthesis and its conversion to isobutanol and valine in E. coli.

Experimental Design & Rationale

Extracting DHIV from complex fermentation media presents unique analytical challenges. DHIV is a highly polar, low-molecular-weight organic acid. Standard non-polar liquid-liquid extractions (e.g., using hexane or ethyl acetate) will result in near-zero recovery.

The Causality of the Method: To isolate DHIV, we employ a cold methanol protein precipitation strategy[3]. Adding ice-cold methanol to the aqueous culture medium rapidly lowers the dielectric constant of the solution. This forces the precipitation of secreted extracellular proteins and salts that would otherwise foul analytical columns. Crucially, the extreme cold (-20°C) immediately quenches residual enzymatic activity, preventing the degradation of DHIV by extracellular dehydratases.

A Self-Validating System:

A robust protocol must prove its own efficacy. This workflow mandates the introduction of an Internal Standard (IS) —such as

Step-by-Step Extraction Protocol

Caption: Workflow for the extraction and analytical preparation of DHIV from culture media.

Phase 1: Sample Collection and Quenching

-

Sampling: Extract 1.0 mL of E. coli culture medium directly from the bioreactor.

-

Rapid Cell Separation: Immediately centrifuge the sample at 10,000 × g for 3 minutes at 4°C.

-

Expert Insight: Speed is critical here. Rapid cooling and separation halt cellular metabolism, preventing intracellular DHIV from leaking into the media or extracellular DHIV from being re-assimilated by the cells.

-

-

Supernatant Transfer: Transfer 500 µL of the cell-free supernatant to a pre-chilled 2.0 mL microcentrifuge tube.

Phase 2: Protein Precipitation and Extraction

-

Internal Standard Spike: Add 10 µL of a 10 mM Internal Standard solution (e.g.,

-DHIV) to the 500 µL supernatant. -

Solvent Addition: Add 1.0 mL of ice-cold HPLC-grade Methanol (-20°C) to the tube[3].

-

Expert Insight: The 2:1 organic-to-aqueous ratio is the mathematical sweet spot for precipitating heavy proteins while keeping polar organic acids fully solvated.

-

-

Incubation: Vortex vigorously for 30 seconds, then incubate at -20°C for exactly 30 minutes to maximize protein aggregation.

-

Clarification: Centrifuge at 15,000 × g for 15 minutes at 4°C.

-

Concentration: Transfer 1.0 mL of the clarified supernatant to a new tube and evaporate to complete dryness using a vacuum concentrator (SpeedVac) at room temperature. Do not apply heat, as DHIV can thermally degrade.

Phase 3: Analytical Preparation

Depending on your laboratory's analytical capabilities, proceed with one of the following preparation routes:

Option A: Preparation for LC-MS/MS or HPLC (Preferred for intact polar acids) [4]

9. Reconstitution: Resuspend the dried pellet in 100 µL of the appropriate mobile phase (e.g., 0.1% Formic Acid in LC-MS grade water, or 5 mM

Option B: Preparation for GC-MS (Requires Derivatization) [2] 9. Oximation (Optional but recommended): Add 50 µL of Methoxyamine hydrochloride (20 mg/mL in pyridine) to the dried pellet. Incubate at 37°C for 90 minutes to protect carbonyl groups on co-eluting metabolites. 10. Silylation: Add 50 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes.

- Expert Insight: This step replaces the active hydrogen atoms on DHIV's two hydroxyl groups and one carboxyl group with trimethylsilyl (TMS) groups, rendering the highly polar DHIV volatile enough for gas chromatography[2].

Quantitative Data & Analytical Comparison

To guide the selection of downstream analytics, the following table summarizes the performance metrics of the three primary analytical methods used for DHIV quantification.

Table 1: Comparison of Analytical Methods for Extracted DHIV

| Analytical Metric | HPLC (Refractive Index / UV) | LC-MS/MS (ESI-) | GC-MS (Electron Ionization) |

| Derivatization Required | No | No | Yes (MSTFA/BSTFA) |

| Optimal Column Type | Ion-exclusion (Aminex HPX-87H) | C18 (with ion-pairing) or HILIC | HP-5MS or equivalent |

| Sensitivity (LOD) | ~0.1 - 0.5 mM | ~10 - 50 nM | ~1 - 5 µM |

| Throughput | High (Direct injection) | High | Medium (Derivatization time) |

| Matrix Interference | High (Co-elution with other acids) | Low (Specific MRM transitions) | Low (Spectral library matching) |

Troubleshooting Guide

Even with a self-validating protocol, matrix effects from complex E. coli media (especially those containing yeast extract or high salt concentrations) can cause downstream issues.

Table 2: Common Extraction Issues and Mechanistic Solutions

| Observation | Mechanistic Cause | Corrective Action |

| Low DHIV Recovery (<50%) | Incomplete protein precipitation trapping DHIV, or thermal degradation during the drying phase. | Ensure methanol is strictly maintained at -20°C. Do not apply external heat during vacuum concentration. |

| High baseline noise in LC-MS | Inadequate removal of media salts (e.g., phosphates and sulfates) causing severe ion suppression. | Increase the methanol-to-sample ratio to 3:1, or pass the reconstituted sample through a Weak Anion Exchange (WAX) SPE cartridge prior to injection. |

| Multiple DHIV peaks in GC-MS | Incomplete silylation of the two hydroxyl groups, leading to partially derivatized artifacts. | Ensure samples are completely dry before adding MSTFA. Even trace amounts of residual water will quench silylation reagents. |

References

- Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae - UCL Discovery - University College London. ucl.ac.uk.

- Growth-coupled anaerobic production of isobutanol from glucose in minimal medium with Escherichia coli - PMC. nih.gov.

- Metabolic engineering of Escherichia coli for the production of l-valine based on transcriptome analysis and in silico gene knockout simul

- Metabolomic Profiling of the Secretome from Human Neural Stem Cells Flown into Space. mdpi.com.

- US20140030782A1 - Host cells and methods for production of isobutanol - Google P

Sources

- 1. Metabolic engineering of Escherichia coli for the production of l-valine based on transcriptome analysis and in silico gene knockout simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth-coupled anaerobic production of isobutanol from glucose in minimal medium with Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US20140030782A1 - Host cells and methods for production of isobutanol - Google Patents [patents.google.com]

Preparation of 10 mM Sodium 2,3-dihydroxyisovalerate stock solution

Application Note: Preparation and Handling of 10 mM Sodium 2,3-Dihydroxyisovalerate Stock Solution

Abstract & Biological Context

Sodium 2,3-dihydroxyisovalerate (Na-DHIV) is the salt form of 2,3-dihydroxyisovaleric acid (also known as 2,3-dihydroxy-3-methylbutanoate). It serves as a critical intermediate in the superpathway of branched-chain amino acid (BCAA) biosynthesis.[1] Specifically, it is the substrate for Dihydroxy-acid dehydratase (IlvD/EC 4.2.1.9) , which converts it into 2-ketoisovalerate, the direct precursor to L-Valine.

Accurate preparation of this substrate is essential for kinetic characterization of IlvD, auxotrophy confirmation in E. coli or S. cerevisiae strains, and metabolic flux analysis in isobutanol-producing engineered pathways.

Metabolic Pathway Visualization

The following diagram illustrates the position of 2,3-dihydroxyisovalerate within the valine biosynthesis pathway.

Figure 1: The biosynthetic role of 2,3-dihydroxyisovalerate in the Valine pathway.[2][3][4]

Physicochemical Profile

Before preparation, verify the specific batch properties. Commercial standards are often supplied as hydrates.

| Property | Data | Notes |